molecular formula C12H16N2 B1671773 Etryptamine CAS No. 2235-90-7

Etryptamine

Cat. No. B1671773
CAS RN: 2235-90-7
M. Wt: 188.27 g/mol
InChI Key: ZXUMUPVQYAFTLF-UHFFFAOYSA-N

Description

Etryptamine, also known as αET, is a psychedelic, stimulant, and entactogenic drug of the tryptamine class . It was originally developed and marketed as an antidepressant under the brand name Monase by Upjohn in the 1960s .


Synthesis Analysis

Etryptamine is a tryptamine derivative. Tryptamine derivatives were synthesized by targeting the amine of the tryptamine side chain with various substituted/unsubstituted phenacyl, benzoyl, and benzyl molecules .


Molecular Structure Analysis

The molecular formula of Etryptamine is C12H16N2 . The average mass is 188.269 Da and the monoisotopic mass is 188.131348 Da .


Chemical Reactions Analysis

Etryptamine is believed to act mainly through 5HT2A receptors . It has been shown to release serotonin pre-synaptically, as well as lesser amounts of norepinephrine and dopamine .


Physical And Chemical Properties Analysis

Etryptamine is a small molecule . It has a molecular formula of C12H16N2 and an average mass of 188.2688 .

Scientific Research Applications

Pharmacological Actions and Drug Discrimination Studies

  • Etryptamine (α-Ethyltryptamine, α-ET) has been studied for its complex pharmacological actions. In drug discrimination studies involving rats, α-ET served as a training drug, providing insights into its onset and duration of effect. This research suggests that α-ET produces a complex stimulus, contributing to our understanding of its pharmacological profile (Glennon, Bondareva, & Young, 2006).

Neuropharmacological and Behavioral Studies

  • Etryptamine's actions on the central nervous system (CNS) were observed in various studies, including its former use as an antidepressant (Monase). These studies contribute to a broader understanding of its impact on the CNS and potential therapeutic applications (Daldrup et al., 1986).

Studies on Drug Effects and Toxicity

  • Research on etryptamine has also focused on its toxicity and effects on the body. This includes investigations into how etryptamine interacts with other compounds and its impact on physiological functions, offering insights into the broader implications of its use (Morano et al., 1993).

Antidepressant Effects and Monoamine Oxidase Inhibition

  • Historically, etryptamine was used for its antidepressant properties. Studies on its role as a monoamine oxidase inhibitor and its effects on neurochemistry have provided valuable data for understanding the treatment of depression and related conditions (Poschel & Ninteman, 1964).

Impact on Electroencephalographic Sleep and Arousal

  • Investigations into the effects of etryptamine on electroencephalographic (EEG) sleep and arousal in rabbits have shed light on its influence on the central nervous system, particularly regarding sleep patterns and CNS stimulation (Steiner, Pscheidt, & Himwich, 1963).

Clinical Use in Treating Depression

  • Clinical studies on theuse of etryptamine acetate in treating reactive and involutional depression have contributed to our understanding of its therapeutic potential. These studies highlight its role as a monoamine oxidase inhibitor with reduced toxicity compared to other similar drugs, offering an alternative approach to depression treatment (Settel, 1961).

Pharmacokinetic Studies

  • Research on the relationship between in vitro dissolution rates, solubilities, and median lethal time (LT50) in mice of various salts of etryptamine has provided insights into its pharmacokinetics. These studies are crucial for understanding the sustained release and prolonged action of etryptamine and its salts, contributing to the development of dosage forms (Morozowich et al., 1962).

Safety And Hazards

Etryptamine was withdrawn from potential market use due to an unacceptable incidence of agranulocytosis . It is currently an illegal substance . The morbidity accompanying Etryptamine intake is considerable .

properties

IUPAC Name

1-(1H-indol-3-yl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12/h3-6,8,10,14H,2,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUMUPVQYAFTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

118-68-3 (monoacetate), 3460-71-7 (hydrochloride salt/solvate)
Record name Etryptamine [INN:BAN]
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DSSTOX Substance ID

DTXSID1046764
Record name alpha-Ethyltryptamine
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Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action responsible for its antidepressant activity was believed to lie in its ability to inhibit monoamine oxidase, while its stimulant activity on the central nervous system appeared to result from its structural similarity to indole-based psychedelics. [5] Research discovered αET to be both a monoamine oxidase inhibitor and a potent monoamine releasing agent capable of serotonergic neurotoxicity. [3] The ability to release serotonin was linked to αET's MDMA like properties. [2] αET has been shown to release serotonin pre-synaptically, as well as lesser amounts of norepinephrine and dopamine.
Record name Etryptamine
Source DrugBank
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Product Name

Etryptamine

CAS RN

2235-90-7
Record name α-Ethyltryptamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etryptamine [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etryptamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01546
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name ETRYPTAMINE
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Record name alpha-Ethyltryptamine
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Record name ETRYPTAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
374
Citations
T Daldrup, C Heller, U Matthiesen, S Honus… - Zeitschrift für …, 1986 - Springer
Capsules with etryptamine have been commonly available on the market since the middle of 1985. Up to 1962 this CNS-stimulating, monoamine-oxidase-inhibiting drug was sold as an …
Number of citations: 17 link.springer.com
WG Steiner, GR Pscheidt, E Costa, HE Himwich - Psychopharmacologia, 1963 - Citeseer
… etryptamine was administered in single injections ranging from 2 to 15 mg/kg of animal body weight. Etryptamine … In this part of the study, etryptamine was given at a dosage of 10 mg/kg …
Number of citations: 8 citeseerx.ist.psu.edu
W Morozowich, T Chulski, WE Hamlin… - Journal of …, 1962 - Wiley Online Library
Salt formation of benzphetamine and etryptamine as a potential means of obtaining sustained release and/or prolonged action was studied by measuring the median lethal time (LT 50 ) …
Number of citations: 47 onlinelibrary.wiley.com
RA Morano, C Spies, FB Walker, SM Plank - Journal of forensic sciences, 1993 - astm.org
A case of fatal intoxication due to the ingestion of Etryptamine (ethyltryptamine) is reported. Toxicological findings included the following tissue distribution: blood (heart) 5.6 mg/L: urine …
Number of citations: 26 www.astm.org
R Tittarelli, G Mannocchi, F Pantano… - Current …, 2015 - ingentaconnect.com
The definition New psychoactive substances (NPS) refers to emerging drugs whose chemical structures are similar to other psychoactive compounds but not identical, representing a “…
Number of citations: 175 www.ingentaconnect.com
WG Steiner, GR Pscheidt, HE Himwich - Science, 1963 - science.org
In studies with reserpine and with etryptamine, quite opposite electroencephalographic effects were obtained when either of these two drugs was administered to rabbits prior to surgical …
Number of citations: 14 www.science.org
J Phipps, I Kimbell Jr, AD Pokorny - … : Held March 27, 28 and 29 …, 1961 - books.google.com
During the past three years considerable investigation has been done in evaluating the effectiveness of various drugs in the treatment of patients with symptoms of depression. The …
Number of citations: 0 books.google.com
RA Glennon, M Dukat - ACS Pharmacology & Translational …, 2023 - ACS Publications
… This is the first comprehensive review of α-ethyltryptamine that is also known as U17312E (as its racemate), α-ET, etryptamine, and AET (an acronym that will be used herein and …
Number of citations: 0 pubs.acs.org
ND BYLENGA, RH MAY - The Journal of Nervous and Mental …, 1961 - journals.lww.com
… Animal experimentation also indicates that high dosages of etryptamine acetate ( 100 mg./Kg. in rats) may result in various degrees of disorientation (2), We made tests with patients on …
Number of citations: 2 journals.lww.com
B Carnmalm, A Misiorny, SB Ross… - Acta …, 1974 - hero.epa.gov
IPA COPYRIGHT: ASHP The syntheses and monoamine oxidase inhibiting properties of 3 aza-analogs of etryptamine are reported. The 3 compounds, 3-(2-aminobutyl) imidazo (1, 2-a) …
Number of citations: 1 hero.epa.gov

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